molecular formula C12H9ClN2O3 B5996756 1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one

1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one

Cat. No.: B5996756
M. Wt: 264.66 g/mol
InChI Key: XONHIUOTCAGQSE-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a 3-chlorobenzyl group and a nitro group

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-nitropyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(12(14)16)15(17)18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONHIUOTCAGQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the chlorobenzyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorobenzyl bromide
  • 3-chlorobenzyl chloride
  • 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives

Uniqueness

1-(3-chlorobenzyl)-3-nitropyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential bioactivity, making it a valuable compound for various applications .

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